DNP-PEG6-acid: A Comprehensive Technical Guide for Researchers
DNP-PEG6-acid: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Applications of a Versatile Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of DNP-PEG6-acid, a bifunctional molecule widely utilized in biomedical research and drug development. This document elucidates its chemical structure, physicochemical properties, and key applications, offering comprehensive experimental protocols for its use in bioconjugation and immunoassays.
Core Structure and Chemical Properties
DNP-PEG6-acid is a well-defined chemical entity that incorporates three key functional components: a 2,4-dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique combination of moieties imparts versatile functionality, making it a valuable tool in a range of biological applications.[1]
The DNP group serves as a widely recognized hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1] The PEG6 linker is a flexible, hydrophilic spacer that enhances the solubility and stability of the conjugated molecule, while also potentially reducing its immunogenicity.[1] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other biomolecules, typically through the formation of a stable amide bond.[2]
Physicochemical Data
A summary of the key physicochemical properties of DNP-PEG6-acid is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₃N₃O₁₂ | [2] |
| Molecular Weight | 519.5 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% or 98% | [2] |
| Storage Conditions | -20°C, desiccated | [2] |
| Solubility | Soluble in water, ethanol, DMF, DMSO, dichloromethane, acetonitrile, and toluene.[1][3][4] |
Experimental Protocols
The carboxylic acid moiety of DNP-PEG6-acid allows for its conjugation to primary amine-containing molecules through various methods. The most common approach involves the activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for Conjugation of DNP-PEG6-acid to a Protein via EDC/NHS Chemistry
This protocol outlines the steps for activating the carboxylic acid of DNP-PEG6-acid and conjugating it to a primary amine-containing protein. The procedure can be performed in either an aqueous or organic solvent system.
Materials:
-
DNP-PEG6-acid
-
Protein with available primary amines (e.g., Bovine Serum Albumin - BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic method)
-
Dichloromethane (DCM) (for organic method)
-
Diisopropylethylamine (DIPEA) (for organic method)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate DNP-PEG6-acid, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of DNP-PEG6-acid in DMF or DMSO.
-
Dissolve the protein to be conjugated in Coupling Buffer.
-
-
Activation of DNP-PEG6-acid:
-
In a separate tube, dissolve DNP-PEG6-acid in Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the DNP-PEG6-acid solution. A typical molar ratio is 1:2:5 (DNP-PEG6-acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated DNP-PEG6-NHS ester solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction with primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DNP-PEG6-acid and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Organic Solvent Method [6]
-
Reagent Preparation:
-
Dissolve DNP-PEG6-acid (1 equivalent) in anhydrous DCM.
-
In separate tubes, dissolve EDC (2 equivalents) in anhydrous DCM and NHS (2 equivalents) in anhydrous DMSO.
-
-
Activation:
-
Add the EDC and NHS solutions sequentially to the DNP-PEG6-acid solution.
-
Stir the reaction at room temperature for 30 minutes.
-
-
Conjugation:
-
Dissolve the amine-containing molecule (1.5 equivalents) in the reaction mixture.
-
Add DIPEA (1.5 equivalents) to the reaction.
-
Stir the mixture at room temperature for 1 hour.
-
-
Purification:
-
The final conjugate can be purified by chromatography.
-
Protocol for Indirect ELISA Using a DNP-Conjugated Protein
This protocol describes the use of a DNP-conjugated protein (e.g., DNP-BSA) as the coating antigen in an indirect ELISA to detect anti-DNP antibodies.[7][8]
Materials:
-
DNP-conjugated protein (e.g., DNP-BSA)
-
High-binding 96-well ELISA plate
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Primary antibody solution (containing anti-DNP antibodies)
-
Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the DNP-conjugated protein to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antibody solution in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Visualizations
Structure of DNP-PEG6-acid
Caption: Molecular structure of DNP-PEG6-acid.
Workflow for Protein Conjugation
Caption: Workflow for DNP-PEG6-acid protein conjugation.
Signaling Pathway for Hapten Recognitiondot
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of antibody production to the hapten 2,4-dinitrobenzene by affinity labeled murine lymphoid cells. I. Ability of affinity labeled murine lymphoid cells to activate the in vivo immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
